N-desmethyl-Doxylamine (succinate)
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Overview
Description
N-desmethyl-Doxylamine (succinate) is a metabolite of the antihistamine doxylamine. It is commonly used in research and pharmaceutical applications. The compound is known for its role in the metabolism of doxylamine, which is widely used as a sedative and antihistamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-desmethyl-Doxylamine (succinate) can be synthesized through the demethylation of doxylamine. The process involves the use of specific reagents and conditions to achieve the desired product. The reaction typically requires a demethylating agent such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of N-desmethyl-Doxylamine (succinate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-desmethyl-Doxylamine (succinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens or other substituents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines .
Scientific Research Applications
N-desmethyl-Doxylamine (succinate) has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in relation to doxylamine.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Mechanism of Action
N-desmethyl-Doxylamine (succinate) exerts its effects by interacting with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions and inducing sedation. The compound also has anticholinergic properties, which contribute to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Doxylamine: The parent compound, widely used as an antihistamine and sedative.
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to doxylamine.
Uniqueness
N-desmethyl-Doxylamine (succinate) is unique due to its specific metabolic pathway and its role as a metabolite of doxylamine. Its distinct chemical structure and properties make it valuable for research and pharmaceutical applications .
Properties
Molecular Formula |
C20H26N2O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
OFYCOMGEUIVSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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